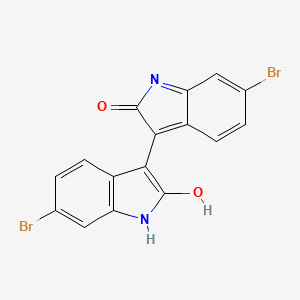

(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-3-(6-bromo-2-hydroxy-1H-indol-3-yl)indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2N2O2/c17-7-1-3-9-11(5-7)19-15(21)13(9)14-10-4-2-8(18)6-12(10)20-16(14)22/h1-6,19,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIGDKYPJSFPDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=C2C3=C4C=CC(=CC4=NC3=O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147124-21-7 | |

| Record name | 6,6'-Dibromoisoindigo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (E)-6,6'-Dibromoindirubin: From Ancient Pigment to Modern Kinase Inhibitor

Abstract: This technical guide provides a comprehensive overview of (E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one, more commonly known as 6,6'-dibromoindirubin. This bis-indole alkaloid, a minor but significant component of the historical dye Tyrian purple, has garnered substantial interest in modern medicinal chemistry.[1] Its structural similarity to indirubin, a known inhibitor of various protein kinases, positions it as a promising scaffold for drug discovery. This document delves into the compound's chemical structure, physicochemical properties, synthesis, and characterization. It further explores its primary mechanism of action as a potent Glycogen Synthase Kinase 3β (GSK-3β) inhibitor and discusses its potential therapeutic applications in oncology and neurodegenerative diseases. Detailed, field-proven protocols for its synthesis and biological evaluation are provided to enable researchers and drug development professionals to effectively work with this molecule.

Introduction: A Royal Heritage

The story of 6,6'-dibromoindirubin is intertwined with that of Tyrian purple, arguably the most famous dye of antiquity.[2] This vibrant and lasting purple pigment, derived from the hypobranchial glands of several species of Muricidae sea snails, was a symbol of power and royalty in Phoenician, Greek, and Roman societies.[3][4] For centuries, the exact chemical nature of the dye remained a mystery. In 1909, Paul Friedländer identified the principal colorant as 6,6'-dibromoindigo after laboriously processing 12,000 mollusks to obtain just 1.4 grams.[5]

Subsequent analysis revealed that Tyrian purple is a mixture of indigoid compounds, including not only 6,6'-dibromoindigo but also 6-bromoindigo and the titular molecule, 6,6'-dibromoindirubin.[1] While a minor component, 6,6'-dibromoindirubin belongs to the indirubin family of isomers. The parent compound, indirubin, was identified as the active anti-leukemic agent in the traditional Chinese medicine formulation Danggui Longhui Wan. This discovery spurred intense investigation into indirubins as inhibitors of cyclin-dependent kinases (CDKs) and Glycogen Synthase Kinase 3β (GSK-3β), pivotal regulators of cell cycle and signaling pathways.[6] This guide focuses on the 6,6'-dibrominated analogue, a molecule at the intersection of ancient history and modern pharmacology.

Chemical Structure and Physicochemical Properties

(E)-6,6'-Dibromoindirubin is a bis-indole alkaloid featuring two indolin-2-one moieties linked by a central double bond. The "(E)" designation in its systematic name refers to the trans configuration across this exocyclic double bond, which is the more thermodynamically stable isomer. The bromine atoms at the 6 and 6' positions significantly influence the molecule's electronic properties, solubility, and kinase binding affinity.

Sources

- 1. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tyrian purple - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Spectral Comparison of Commercial and Synthesized Tyrian Purple [mccrone.com]

- 6. Pharmacological properties of indirubin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one CAS number

An In-Depth Technical Guide to (E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one (6,6'-Dibromoindirubin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, more commonly known as 6,6'-dibromoindirubin, is a bis-indole alkaloid of significant historical and therapeutic interest. Originally identified as a minor component of the ancient dye Tyrian purple, this molecule and its derivatives have emerged as potent modulators of key cellular signaling pathways implicated in a range of pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders.[1] This guide provides a comprehensive technical overview of 6,6'-dibromoindirubin, consolidating its physicochemical properties, synthesis, characterization, and biological activities. Particular emphasis is placed on its relationship with the highly studied derivative, 6-bromoindirubin-3′-oxime (6BIO), a potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). We present detailed, field-proven protocols for its synthesis and biological evaluation, alongside a critical discussion of the challenges and future directions for its development as a therapeutic agent.

Core Compound Identification and Physicochemical Properties

The foundational step in any rigorous scientific investigation is the unambiguous identification of the molecule of interest. 6,6'-dibromoindirubin is characterized by the following identifiers and properties.

Table 1: Compound Identification and Physicochemical Data

| Parameter | Value | Source(s) |

| Systematic Name | This compound | IUPAC Nomenclature |

| CAS Number | 1351240-72-6 | [2] |

| Common Synonyms | 6,6'-Dibromoindirubin, 6,6'-Dibromoisoindigo | [1][2] |

| Molecular Formula | C₁₆H₈Br₂N₂O₂ | [2] |

| Molecular Weight | 420.05 g/mol | [2] |

| Appearance | Fine brown needles or purple powder | [1] |

| Solubility | Poorly soluble in water and most common organic solvents. Soluble in hot aniline and quinoline. | [3][4] |

| Melting Point | >300 °C | [3] |

The poor solubility of 6,6'-dibromoindirubin is a critical experimental challenge, impacting its synthesis, purification, characterization by solution-state NMR, and bioavailability.[1][5] This characteristic is attributed to strong intermolecular hydrogen bonding and π-π stacking inherent to the planar indirubin core.

Synthesis and Purification

Multiple synthetic routes to 6,6'-dibromoindirubin have been reported, often starting from 6-bromoindole or 6-bromoisatin.[1][6] The following protocol, adapted from the work of Clark and Cooksey, describes a practical synthesis from the condensation of 6-bromoisatin and 6-bromo-3-acetoxyindole, which provides a good yield.[1]

Rationale for Synthetic Strategy

This synthetic approach is based on the classical condensation reaction used to form the indirubin scaffold. 6-bromoisatin provides the electrophilic C3-carbonyl carbon, while 6-bromo-3-acetoxyindole serves as a stable precursor to the nucleophilic 6-bromoindoxyl upon in-situ hydrolysis. The use of sodium carbonate as a base facilitates the deacetylation and subsequent condensation. Methanol is an effective solvent for the reactants at elevated temperatures.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 6,6'-Dibromoindirubin.

Detailed Experimental Protocol: Synthesis

-

Reactant Preparation: To a round-bottom flask, add 6-bromoisatin (1.0 mmol, 226 mg) and 6-bromo-3-acetoxyindole (1.0 mmol, 254 mg).

-

Solvent Addition: Add methanol (20 mL) to the flask.

-

Base Addition: Add anhydrous sodium carbonate (Na₂CO₃) (2.0 mmol, 212 mg).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4 hours. The solution will gradually develop a deep purple color as the product precipitates.

-

Isolation: Allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration through a Büchner funnel.

-

Purification: Wash the collected solid sequentially with cold methanol (3 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted starting materials and soluble impurities.

-

Drying: Dry the purified product under high vacuum to yield 6,6'-dibromoindirubin as a fine, dark purple solid.

Spectroscopic and Chromatographic Characterization

Due to its low solubility, characterization requires a combination of solid-state and specialized solution-state techniques. High-Performance Liquid Chromatography (HPLC) is the most reliable method for assessing purity and distinguishing it from isomers like 6,6'-dibromoindigo.[1]

Table 2: Key Characterization Data for 6,6'-Dibromoindirubin

| Technique | Observed Data | Interpretation / Comments | Source(s) |

| FT-IR (KBr) | ν_max_ (cm⁻¹): ~3325, 3164 (N-H stretch), ~1672 (C=O stretch, lactam), ~1586 (C=C stretch, aromatic) | Confirms the presence of key functional groups: amide N-H, carbonyl, and aromatic rings. | [7] |

| ¹H-NMR | Insoluble in common NMR solvents (e.g., CDCl₃, DMSO-d₆). Derivatization or reduction is required. | Direct analysis is precluded by poor solubility.[4] | [1][4] |

| Mass Spec. (MS) | m/z: 422, 420 (M⁺), 418. Isotopic pattern confirms the presence of two bromine atoms. | Provides molecular weight confirmation. Cannot distinguish from the isomer 6,6'-dibromoindigo. | [1] |

| UV/Vis (in CHCl₃) | λ_max_ (nm): ~550-560 nm | The visible absorption maximum gives the compound its characteristic purple color in solution. Note: λ_max_ is solvent-dependent. | [1] |

| HPLC | Retention time is distinct from 6,6'-dibromoindigo and other related indigoids. | The gold standard for purity assessment and isomer separation. | [1][8] |

Characterization Workflow Diagram

Caption: A typical workflow for the characterization of 6,6'-Dibromoindirubin.

Biological Activity and Mechanism of Action

The therapeutic interest in the indirubin scaffold stems from its activity as a protein kinase inhibitor. While much of the recent literature focuses on synthetic derivatives, understanding the parent compound is crucial.

6,6'-Dibromoindirubin vs. 6-Bromoindirubin-3′-oxime (6BIO)

It is essential to distinguish the biological profile of 6,6'-dibromoindirubin from its more famous derivative, 6BIO.

-

6,6'-Dibromoindirubin (The Parent Compound): Early research on indirubins identified them as inhibitors of Cyclin-Dependent Kinases (CDKs).[9] However, specific, high-potency inhibitory data for 6,6'-dibromoindirubin against a wide kinase panel is less documented than for its derivatives. Its biological evaluation is hampered by its extremely low solubility.

-

6-Bromoindirubin-3′-oxime (6BIO): The addition of the 3'-oxime group dramatically alters the molecule's properties, improving its kinase inhibitory profile. 6BIO is a potent, ATP-competitive inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) with an IC₅₀ in the low nanomolar range (e.g., 5 nM).[10] It also shows activity against CDKs, such as CDK1 and CDK5.[10] This potent and selective inhibition of GSK-3β is the primary mechanism behind 6BIO's extensively studied biological effects.

The GSK-3β Signaling Pathway: A Key Target

GSK-3β is a constitutively active serine/threonine kinase that acts as a critical negative regulator in numerous signaling pathways, including the Wnt/β-catenin pathway. Inhibition of GSK-3β by molecules like 6BIO prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation, differentiation, and survival.[11] This mechanism underpins the therapeutic potential of GSK-3β inhibitors in regenerative medicine, neurodegenerative diseases like Alzheimer's, and certain cancers.[12][13][14][15][16]

Caption: Simplified Wnt/β-catenin pathway showing inhibition by 6BIO.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of indirubin derivatives, standardized in vitro assays are essential. The following protocols are foundational for determining GSK-3β inhibition and effects on cell migration.

Protocol: In Vitro GSK-3β Kinase Assay (Luminescence-Based)

This protocol is based on the principle of quantifying ATP consumption during the kinase reaction. The ADP-Glo™ Kinase Assay is a common commercial platform.[17]

-

Reagent Preparation:

-

Prepare a serial dilution of the test compound (e.g., 6BIO) in kinase assay buffer with a constant final DMSO concentration (e.g., 1%). Include a "no inhibitor" (vehicle) control and a "no enzyme" control.

-

Dilute the active GSK-3β enzyme in kinase assay buffer to the desired concentration.[11]

-

Prepare a substrate/ATP mixture containing a specific GSK-3β peptide substrate (e.g., ULight-GS Peptide) and ATP at a concentration near its Km.[11][18]

-

-

Assay Plate Setup (384-well plate):

-

Reaction Initiation:

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]

-

Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is used by a luciferase to produce light. Incubate for 30 minutes at room temperature.[17]

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP formed and thus to the kinase activity.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Cell Migration Scratch (Wound Healing) Assay

This assay provides a simple, effective measure of a compound's effect on collective cell migration.[19]

-

Cell Seeding: Seed adherent cells (e.g., a cancer cell line) into a 6-well plate at a density that will form a confluent monolayer within 24 hours.[20]

-

Creating the Wound:

-

Treatment: Replace the PBS with fresh culture medium containing the test compound at various concentrations. Include a vehicle control well.

-

Imaging:

-

Immediately place the plate on a microscope stage equipped with a camera (and preferably an incubator).

-

Capture the first image of the scratch in predefined locations for each well (Time = 0 hours).[19]

-

Continue capturing images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control well is nearly closed.[21]

-

-

Analysis:

-

Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point for each condition.

-

Calculate the percentage of wound closure relative to the initial (T=0) area.

-

Compare the rate of wound closure in the treated wells to the vehicle control to determine the compound's effect on cell migration.

-

Challenges and Future Directions in Drug Development

Despite the promising biological activity of indirubins, their translation into clinical therapeutics faces significant hurdles.

-

Poor Bioavailability: The primary challenge is the extremely low aqueous solubility and poor absorption of the indirubin core, leading to low bioavailability.[5][22] This limits efficacy and complicates formulation.

-

Off-Target Effects: While 6BIO is a potent GSK-3β inhibitor, it also inhibits other kinases like CDKs.[10] At higher concentrations used in some in vitro studies, off-target effects can confound results and lead to toxicity.[15] Developing more selective inhibitors is a key goal.

-

Formulation Strategies: To overcome poor solubility, advanced drug delivery strategies are being actively explored. Nanoencapsulation , using carriers like liposomes or polymeric nanoparticles (e.g., PLGA), can improve the solubility, stability, and delivery of hydrophobic drugs like indirubins.[23][24][25] These formulations can enhance circulation time, reduce systemic toxicity, and potentially target the drug to specific tissues.[23]

The future of 6,6'-dibromoindirubin and its analogues in drug development will likely depend on the successful implementation of these advanced formulation technologies and the rational design of next-generation derivatives with improved selectivity and pharmacokinetic profiles.

References

-

Wound healing migration assay (Scratch assay). Protocols.io. Available at: [Link]

-

In vitro kinase assay. Bio-protocol. Available at: [Link]

-

Scratch Assay protocol. University of Virginia. Available at: [Link]

-

Wound Healing and Migration Assays. ibidi GmbH. Available at: [Link]

-

Ben-Eliahu, S., et al. (2010). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules, 15(10), 7356-7377. Available at: [Link]

-

GSK3-beta Active Kinase Datasheet. SignalChem. Available at: [Link]

-

(E)-6-Bromo-3-(6-bromo-1-(2-octyldodecyl)-2-oxoindolin-3-ylidene)-1-(2-octyldodecyl)indolin-2-one. Acros Pharmatech. Available at: [Link]

-

Cooksey, C. J. (1994). The synthesis and properties of 6-bromoindigo: indigo blue or Tyrian purple? The effect of physical state on the colours of indigo. Dyes in History and Archaeology, 13, 97-103. Available at: [Link]

-

Cooksey, C. J. (2001). Tyrian Purple: 6,6'-Dibromoindigo and Related Compounds. Molecules, 6(9), 736-769. Available at: [Link]

-

Lee, J. H., et al. (2021). Production of Tyrian purple indigoid dye from tryptophan in Escherichia coli. Nature Communications, 12(1), 1-9. Available at: [Link]

-

Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. PubMed Central. Available at: [Link]

-

Clark, R. J. H., & Cooksey, C. J. (1999). Bromoindirubins: The synthesis and properties of minor components of Tyrian purple and the composition of the colorant from Nucella lapillus. Journal of the Society of Dyers and Colourists, 115(11), 338-343. Available at: [Link]

-

Tsakiri, E. N., et al. (2017). The Indirubin Derivative 6-Bromoindirubin-3′-Oxime Activates Proteostatic Modules, Reprograms Cellular Bioenergetic Pathways, and Exerts Antiaging Effects. Antioxidants & Redox Signaling, 27(15), 1027-1047. Available at: [Link]

-

Cooksey, C. J. (2001). Tyrian Purple: 6,6'-Dibromoindigo and Related Compounds. Molecules, 6(9), 736-769. Available at: [Link]

-

Sklirou, A. D., et al. (2017). 6-bromo-indirubin-3′-oxime (6BIO), a Glycogen synthase kinase-3β inhibitor, activates cytoprotective cellular modules and suppresses cellular senescence-mediated biomolecular damage in human fibroblasts. Scientific Reports, 7(1), 11713. Available at: [Link]

-

Sharma, P., et al. (2025). Restoring Brain Function in Autism: GSK3β Inhibition by 6-Bromoindirubin-3'-oxime Reverses Valproic Acid-induced Neuropathology. ACS Chemical Neuroscience. Available at: [Link]

-

Inhibitor | BIO (6-Bromoindirubin-3'-oxime). International Centre for Kinase Profiling. Available at: [Link]

-

Sklirou, A. D., et al. (2017). 6-bromo-indirubin-3′-oxime (6BIO), a Glycogen synthase kinase-3β inhibitor, activates cytoprotective cellular modules and suppresses cellular senescence-mediated biomolecular damage in human fibroblasts. ResearchGate. Available at: [Link]

-

Boukerb, H., et al. (2025). Theoretical characterization and biological activity investigation of indirubins, cyclin dependent kinases inhibitors. Journal of Biomolecular Structure & Dynamics, 43(6), 2693-2702. Available at: [Link]

-

Chon, E., et al. (2015). 6-Bromoindirubin-3′oxime (BIO) decreases proliferation and migration of canine melanoma cell lines. BMC Veterinary Research, 11, 27. Available at: [Link]

-

Wang, Y., et al. (2022). Transdermal Delivery of Indirubin-Loaded Microemulsion Gel: Preparation, Characterization and Anti-Psoriatic Activity. Pharmaceutics, 14(4), 756. Available at: [Link]

-

Zhang, Y., et al. (2019). 6-Bromoindirubin-3′-Oxime (6BIO) Suppresses the mTOR Pathway, Promotes Autophagy, and Exerts Anti-aging Effects in Rodent Liver. Frontiers in Pharmacology, 10, 323. Available at: [Link]

-

IR (above) and FT-Raman (below) spectra of 6,6'-dibromoindigo. ResearchGate. Available at: [Link]

-

Chemical structure of indirubin. ResearchGate. Available at: [Link]

-

Kumari, A., et al. (2014). Nanoencapsulation for drug delivery. EXCLI Journal, 13, 265-286. Available at: [Link]

-

Nanoencapsulation for drug delivery. ResearchGate. Available at: [Link]

-

Tran, T. H., et al. (2019). Nanoconjugation and Encapsulation Strategies for Improving Drug Delivery and Therapeutic Efficacy of Poorly Water-Soluble Drugs. Pharmaceutics, 11(7), 339. Available at: [Link]

-

11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters. Semantic Scholar. Available at: [Link]

-

Ashe, M. R., & Gabbaï, F. P. (2024). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Molecules, 29(21), 4998. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. mdpi.com [mdpi.com]

- 4. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transdermal Delivery of Indirubin-Loaded Microemulsion Gel: Preparation, Characterization and Anti-Psoriatic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. lrmh.fr [lrmh.fr]

- 9. Theoretical characterization and biological activity investigation of indirubins, cyclin dependent kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 6-bromo-indirubin-3'-oxime (6BIO), a Glycogen synthase kinase-3β inhibitor, activates cytoprotective cellular modules and suppresses cellular senescence-mediated biomolecular damage in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Restoring Brain Function in Autism: GSK3β Inhibition by 6-Bromoindirubin-3'-oxime Reverses Valproic Acid-induced Neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 6-Bromoindirubin-3′oxime (BIO) decreases proliferation and migration of canine melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | 6-Bromoindirubin-3′-Oxime (6BIO) Suppresses the mTOR Pathway, Promotes Autophagy, and Exerts Anti-aging Effects in Rodent Liver [frontiersin.org]

- 17. promega.com [promega.com]

- 18. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. clyte.tech [clyte.tech]

- 20. Wound healing migration assay (Scratch assay) [protocols.io]

- 21. med.virginia.edu [med.virginia.edu]

- 22. researchgate.net [researchgate.net]

- 23. Nanoencapsulation for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Nanoconjugation and Encapsulation Strategies for Improving Drug Delivery and Therapeutic Efficacy of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one: Unveiling the Molecular Weight and Scientific Significance of a Historic Pigment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of (E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one, a molecule of profound historical and contemporary scientific interest. Famously known as Tyrian purple or 6,6'-dibromoindigo, its deep, vibrant hue graced the robes of emperors and kings for millennia. Beyond its celebrated past, this molecule's unique physicochemical properties, including its precise molecular weight, continue to attract the attention of researchers in materials science and drug development. This document will delve into the core characteristics of this compound, detailing its molecular structure, the definitive determination of its molecular weight, and the modern analytical techniques employed for its characterization. Furthermore, we will explore its synthesis, natural origins, and potential applications in contemporary research, providing a holistic view for scientists and professionals in the field.

Introduction: From Ancient Royalty to Modern Laboratories

This compound, historically revered as Tyrian purple, is a reddish-purple dye of great historical importance.[1] Its name is a reference to the ancient Phoenician city of Tyre, where it was first produced on a large scale around 1200 BC.[1][2] The dye was extracted from the mucus of several species of predatory sea snails of the family Muricidae.[1] Due to the laborious extraction process, which required tens of thousands of snails to produce a single gram of dye, Tyrian purple was incredibly valuable, often worth more than its weight in gold.[2][3] This rarity and its exceptional colorfastness, becoming brighter with sunlight and weathering, made it a symbol of power, wealth, and royalty in ancient civilizations, including the Phoenicians, Greeks, and Romans.[1][3]

The primary chemical constituent of this historic dye was identified in 1909 by Paul Friedländer as 6,6'-dibromoindigo.[4][5] This discovery paved the way for its chemical synthesis, although it has never been produced commercially on a large scale like its parent compound, indigo.[4] In the modern scientific era, the interest in 6,6'-dibromoindigo extends beyond its historical and cultural significance. Its unique molecular structure and properties have made it a subject of research in various fields, including materials science for potential applications in organic electronics due to its semiconductor properties.[4][6]

This guide will provide an in-depth exploration of the fundamental molecular characteristic of this compound: its molecular weight. We will detail the theoretical calculation based on its molecular formula and discuss the experimental methods for its precise determination, offering a foundational understanding for researchers working with this and related molecules.

Molecular Structure and Physicochemical Properties

The systematic IUPAC name for this compound is this compound. However, it is more commonly referred to by its trivial names, 6,6'-dibromoindigo or Tyrian purple.[4][7] Its chemical structure consists of two brominated indole rings linked by a central carbon-carbon double bond, with each indole ring containing an oxo group.[7]

Molecular Formula and Weight

The molecular formula of this compound has been definitively established as C₁₆H₈Br₂N₂O₂ .[7][8][9]

Based on this formula, the molecular weight can be calculated using the atomic weights of its constituent elements:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Bromine (Br): 79.904 u

-

Nitrogen (N): 14.007 u

-

Oxygen (O): 15.999 u

Calculation: (16 * 12.011) + (8 * 1.008) + (2 * 79.904) + (2 * 14.007) + (2 * 15.999) = 420.05 g/mol [7][9]

This calculated molecular weight is a fundamental property used in stoichiometric calculations for synthesis, quantitative analysis, and various other experimental procedures.

Physicochemical Data Summary

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₈Br₂N₂O₂ | [7][8][9] |

| Molecular Weight | 420.05 g/mol | [7][8][9] |

| Exact Mass | 419.89320 Da | [8] |

| Appearance | Deep purple solid | [4] |

| CAS Number | 19201-53-7 | [7][10][11] |

| Synonyms | 6,6'-dibromoindigo, Tyrian purple | [4][7] |

Workflow for Molecular Weight Determination

The determination of the molecular weight of a compound like this compound is a critical step in its characterization. The following workflow outlines the theoretical and experimental approaches.

Caption: Workflow for the determination of molecular weight.

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is the definitive method for confirming the molecular weight of a synthesized or isolated compound.

Objective: To experimentally verify the molecular weight of this compound.

Materials:

-

A purified sample of this compound

-

A suitable solvent (e.g., dimethylformamide, chloroform)

-

Mass spectrometer (e.g., with Electron Impact (EI) or Electrospray Ionization (ESI) source)

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the purified compound in a suitable volatile solvent to a concentration appropriate for the mass spectrometer being used.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard to ensure accurate mass measurements.

-

Set the ionization source parameters (e.g., ionization energy for EI, spray voltage for ESI) to optimal conditions for the analyte.

-

-

Sample Introduction:

-

Introduce the sample solution into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe. For ESI, the solution is infused via a syringe pump.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant mass range (e.g., m/z 50-600).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ for EI or [M+H]⁺ for ESI). Due to the presence of two bromine atoms, a characteristic isotopic pattern should be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of peaks with a specific intensity distribution (approximately 1:2:1 for [M]⁺, [M+2]⁺, and [M+4]⁺).

-

The most abundant peak in the molecular ion cluster will correspond to the species containing one ⁷⁹Br and one ⁸¹Br isotope.

-

Compare the observed m/z value of the molecular ion with the calculated exact mass of the compound (419.89320 Da).[8]

-

Synthesis and Applications

While historically obtained from natural sources, modern research relies on the chemical synthesis of 6,6'-dibromoindigo. Various synthetic routes have been developed over the past century.[12][13] The first synthesis was reported in 1903 by Sachs and Kempf.[14] Many synthetic strategies are based on the oxidative coupling of a 6-bromoindole derivative.[12] A more recent and efficient laboratory-scale synthesis was developed by Wolk and Frimer in 2010.[4]

The applications of this compound are expanding beyond its use as a dye. Its semiconductor properties have garnered interest in the field of organic electronics.[4] Furthermore, as an indole derivative, it belongs to a class of compounds known for their diverse biological activities, making it a molecule of interest in drug discovery and development.[15] Studies have also explored its potential antimicrobial activity.[6]

Conclusion

This compound, with a precisely determined molecular weight of 420.05 g/mol , is a molecule that bridges ancient history with modern science. Its journey from a symbol of imperial power to a subject of contemporary research in materials science and medicinal chemistry is a testament to its enduring significance. A thorough understanding of its fundamental properties, starting with its molecular weight, is crucial for unlocking its full potential in various scientific and technological applications. This guide provides a foundational framework for researchers and professionals engaged in the study and application of this remarkable compound.

References

-

Wikipedia. 6,6'-Dibromoindigo. [Link]

-

PubChem. 3H-Indol-3-one, 6-bromo-2-(6-bromo-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-. [Link]

-

Wikipedia. Tyrian purple. [Link]

-

Piper, R. (2023). Tyrian Purple: The Royal Pigment. Rhiannon Piper. [Link]

-

ColourLex. Tyrian Purple. [Link]

-

Cooksey, C. J. (2001). Tyrian Purple: 6,6'-Dibromoindigo and Related Compounds. Molecules, 6(9), 736-769. [Link]

-

World History Encyclopedia. (2016). Tyrian Purple: The Super-Expensive Dye of Antiquity. [Link]

-

Wolk, J. L., & Frimer, A. A. (2010). Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present. Molecules, 15(8), 5473-5504. [Link]

-

Tanoue, Y., et al. (2001). A facile synthesis of Tyrian purple based on a biosynthetic pathway. Fisheries Science, 67(4), 726-729. [Link]

-

Wolk, J. L., & Frimer, A. A. (2010). A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo). Molecules, 15(8), 5561-5570. [Link]

-

TheCollector. (2023). A Dye for Kings: What Is Tyrian Purple?. [Link]

-

The McCrone Group. Spectral Comparison of Commercial and Synthesized Tyrian Purple. [Link]

-

PubChem. 6-bromo-2,3-dihydro-1H-indol-2-one. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of 6-Bromo-3-methyl-indolin-2-one for Synthesis. [Link]

-

National Institutes of Health. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. [Link]

-

ResearchGate. Biosynthesis of 6,6'-dibromoindigo (6BrIG) using three enzymes in E. coli. [Link]

-

Shanghai udchem Agricultural Technology Co., Ltd. 6-BroMo-1,3-dihydro-2H-indol-2-one. [Link]

-

Acros Pharmatech. (E)-6-Bromo-3-(6-bromo-1-(2-octyldodecyl)-2-oxoindolin-3-ylidene)-1-(2-octyldodecyl)indolin-2-one. [Link]

Sources

- 1. Tyrian purple - Wikipedia [en.wikipedia.org]

- 2. Tyrian Purple: The Super-Expensive Dye of Antiquity - World History Encyclopedia [worldhistory.org]

- 3. Tyrian Purple: The Royal Pigment — Rhiannon Piper [rhiannonpiper.com]

- 4. 6,6'-Dibromoindigo - Wikipedia [en.wikipedia.org]

- 5. Spectral Comparison of Commercial and Synthesized Tyrian Purple [mccrone.com]

- 6. Buy 6,6-Dibromoindigo | 19201-53-7 [smolecule.com]

- 7. Buy Tyrian purple (EVT-363818) | 19201-53-7 [evitachem.com]

- 8. echemi.com [echemi.com]

- 9. 3H-Indol-3-one, 6-bromo-2-(6-bromo-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- | C16H8Br2N2O2 | CID 177057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS 19201-53-7: C.I. Natural Violet 1 | CymitQuimica [cymitquimica.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present [mdpi.com]

- 13. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of (E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one

Introduction

(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one, also known as 6,6'-dibromoindirubin, is a significant member of the indirubin family of compounds. Historically, it has been identified as a minor component of the famed Tyrian purple dye, extracted from marine mollusks.[1] Beyond its historical interest, the indirubin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting potent and selective inhibition of various protein kinases, such as glycogen synthase kinase-3 (GSK-3).[2][3] This has propelled research into the synthesis of halogenated indirubins like the 6,6'-dibromo analogue to explore their therapeutic potential, including applications as anti-cancer and anti-inflammatory agents.[4][5]

This technical guide provides a comprehensive overview of a practical and efficient synthetic pathway to 6,6'-dibromoindirubin. We will delve into the strategic considerations behind the chosen route, provide detailed, step-by-step protocols for the synthesis of key precursors, and describe the final condensation reaction to yield the target molecule. This document is intended for researchers and professionals in organic synthesis and drug development, offering both the practical "how" and the mechanistic "why" for each stage of the process.

Retrosynthetic Analysis and Strategy

The synthesis of 6,6'-dibromoindirubin is most effectively approached through a convergent strategy, culminating in the condensation of two distinct 6-bromo-substituted indole precursors. The core of this strategy lies in the formation of the central C=C double bond that links the two indole rings. The target molecule is an unsymmetrical indigo dye analogue, formed by the coupling of an isatin-derived electrophile and an indoxyl- or oxindole-derived nucleophile.

Our retrosynthetic analysis, therefore, disconnects the molecule at this central double bond, leading to two key building blocks: 6-bromoisatin and a reactive partner such as 6-bromoindolin-2-one (also known as 6-bromooxindole).

Caption: Retrosynthetic approach for 6,6'-dibromoindirubin.

This guide will first detail the synthesis of each of these precursors, followed by the final condensation step to afford the title compound.

Part 1: Synthesis of the Electrophilic Precursor: 6-Bromoisatin

6-Bromoisatin serves as the electrophilic component in the final condensation. Its synthesis is well-established and typically proceeds via a two-step sequence starting from 3-bromoaniline, involving the formation of an intermediate anilide followed by acid-catalyzed cyclization.

Step 1.1: Synthesis of N-(3-bromophenyl)-2-hydroxyiminoacetamide

This initial step involves the reaction of 3-bromoaniline with chloral hydrate and hydroxylamine hydrochloride. The reaction proceeds through the formation of an imine which is then oximated.

Experimental Protocol:

-

A solution of chloral hydrate (1.2 eq) in water is prepared.

-

To this solution, sodium sulfate is added, followed by a solution of 3-bromoaniline (1.0 eq) in dilute hydrochloric acid.

-

A solution of hydroxylamine hydrochloride (3.0 eq) in water is then added portion-wise.

-

The mixture is heated to reflux for a short period (typically 15-30 minutes) until the reaction is complete (monitored by TLC).

-

Upon cooling, the product precipitates and can be collected by filtration, washed with water, and dried.

Step 1.2: Cyclization to 6-Bromoisatin

The N-(3-bromophenyl)-2-hydroxyiminoacetamide intermediate undergoes a cyclization reaction in the presence of a strong acid, typically concentrated sulfuric acid, to yield 6-bromoisatin.[6] This is a classic Sandmeyer isatin synthesis.

-

The N-(3-bromophenyl)-2-hydroxyiminoacetamide (1.0 eq) is carefully added to concentrated sulfuric acid at a controlled temperature, initially around 50 °C.[6]

-

The reaction temperature is then raised to 90 °C and maintained for approximately 3 hours to ensure complete cyclization.[6]

-

After the reaction is complete, the mixture is cooled and slowly poured into a large volume of ice water.

-

The precipitated yellow-orange solid is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried.

-

This yields 6-bromoisatin, which is often of sufficient purity for the subsequent step without further purification.[6] If needed, it can be recrystallized from acetic acid.[7]

| Property | Value | Reference |

| Chemical Name | 6-Bromoisatin; 6-Bromo-1H-indole-2,3-dione | [7][8] |

| CAS Number | 6326-79-0 | [7] |

| Molecular Formula | C₈H₄BrNO₂ | [6] |

| Molecular Weight | 226.03 g/mol | [6] |

| Appearance | Orange to Dark Yellow Powder/Solid | [7] |

| Melting Point | 274 °C | [7] |

Part 2: Synthesis of the Nucleophilic Precursor: 6-Bromoindolin-2-one

6-Bromoindolin-2-one (6-bromooxindole) provides the nucleophilic C3 position for the condensation reaction. There are several routes to this intermediate; a common method involves the reduction of the corresponding isatin.

Experimental Protocol:

-

6-Bromoisatin (1.0 eq) is suspended in a suitable solvent such as ethanol or acetic acid.

-

A reducing agent, typically hydrazine hydrate, is added to the suspension.

-

The reaction mixture is heated to reflux. The progress of the reduction of the C3-ketone can be monitored by TLC.

-

After completion, the reaction mixture is cooled, and the product is typically isolated by precipitation upon addition of water, followed by filtration.

-

The collected solid is washed with water and dried to afford 6-bromoindolin-2-one.

| Property | Value | Reference |

| Chemical Name | 6-Bromoindolin-2-one; 6-Bromooxindole | [9][10] |

| CAS Number | 99365-40-9 | [9] |

| Molecular Formula | C₈H₆BrNO | [10] |

| Molecular Weight | 212.05 g/mol | [10] |

| Appearance | White to light yellow powder | [10] |

Part 3: Final Condensation to this compound

The final and key step in this synthesis is the base-catalyzed aldol-type condensation between 6-bromoisatin and 6-bromoindolin-2-one. The C3 methylene group of 6-bromoindolin-2-one is deprotonated by the base, forming a nucleophilic enolate which then attacks the C3-ketone of 6-bromoisatin. Subsequent dehydration yields the target (E)-6,6'-dibromoindirubin. The (E)-isomer is the thermodynamically more stable product.

Caption: Final condensation step workflow.

Experimental Protocol: [1]

-

Equimolar amounts of 6-bromoisatin (1.0 eq) and 6-bromoindolin-2-one (1.0 eq) are suspended in a suitable solvent, such as methanol.

-

A base, for instance, sodium carbonate (Na₂CO₃), is added to the mixture. The base facilitates the deprotonation of the C3 position of 6-bromoindolin-2-one.

-

The reaction mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete. The formation of the intensely colored product is a clear visual indicator of reaction progress.

-

The solid product precipitates out of the solution.

-

The precipitate is collected by filtration, washed sequentially with the reaction solvent (methanol), water, and potentially other solvents like ether to remove unreacted starting materials and byproducts.

-

The final product is dried under vacuum. A yield of 76% has been reported for a similar reaction using 6-bromo-3-acetoxyindole as the nucleophilic partner.[1]

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonyms | 6,6'-Dibromoindirubin, 6,6'-Dibromoisoindigo | [1] |

| CAS Number | 1351240-72-6 | |

| Molecular Formula | C₁₆H₈Br₂N₂O₂ | |

| Molecular Weight | 420.05 g/mol | |

| Appearance | Fine brown needles, giving a purple solution | [1] |

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 6,6'-dibromoindirubin.

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a dibrominated compound, with major peaks at m/z 418, 420, and 422 in an approximate 1:2:1 ratio.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic peaks for N-H stretching (around 3325 cm⁻¹) and C=O stretching (around 1672 cm⁻¹).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to low solubility, obtaining high-quality NMR spectra can be challenging.[1] Deuterated DMSO is a potential solvent. The spectrum would be expected to show signals corresponding to the aromatic protons on the two distinct indole rings.

-

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for assessing the purity of the final product and for distinguishing it from other related indigoid compounds.[1]

Conclusion

The synthetic pathway detailed in this guide, centered on the base-catalyzed condensation of 6-bromoisatin and 6-bromoindolin-2-one, represents a reliable and efficient method for the laboratory-scale production of this compound. By providing clear, referenced protocols and explaining the underlying chemical principles, this document serves as a practical resource for scientists engaged in the synthesis of bioactive indirubins and related heterocyclic compounds. The availability of such synthetic routes is crucial for the continued exploration of this compound class in medicinal chemistry and materials science.

References

-

Cooksey, C. J. (2001). Bromoindirubins: The synthesis and properties of minor components of Tyrian purple and the composition of the colorant from Nucella lapillus. Molecules, 6(8), 736-763. Available from: [Link]

-

Chem-Impex. 6-Bromoisatin. [Link]

-

Cooksey, C. J. (2001). Tyrian Purple: 6,6'-Dibromoindigo and Related Compounds. Molecules, 6(9), 736-763. Available from: [Link]

-

MDPI. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. [Link]

-

LRMH. The synthesis and properties of 6-bromoindigo : indigo blue or Tyrian purple ? The effect of physical state on the colours of in. [Link]

-

NIH. Characterisation of the anti-migratory activity of the 6-bromoindirubin-3'oxime (BIO) derivative VTIND42 in patient-derived GBM subpopulations. [Link]

-

NIH. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. [Link]

-

ScholarWorks. synthesis of substituted isatins as potential. [Link]

-

PubChem. 6-Bromoindole-2-one | C8H4BrNO. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of 6-Bromo-3-methyl-indolin-2-one for Synthesis. [Link]

-

PubChem. 1H-Indole-2,3-dione, 6-bromo- | C8H4BrNO2. [Link]

-

Alchem.Pharmtech. CAS 99365-40-9 | 6-Bromoindolin-2-one. [Link]

- Google Patents.

-

ResearchGate. ChemInform Abstract: Synthesis of 6-Bromo-2-arylindoles Using 2-Iodobenzoic Acid as Precursor. [Link]

-

ChemBioFrance. indirubins: 6-bromoindirubin-3'-oxime (BIO). [Link]

-

PubMed Central. 6-Bromoindirubin-3′-oxime intercepts GSK3 signaling to promote and enhance skeletal muscle differentiation affecting miR-206 expression in mice. [Link]

-

PubMed Central. 6-bromo-indirubin-3′-oxime (6BIO), a Glycogen synthase kinase-3β inhibitor, activates cytoprotective cellular modules and suppresses cellular senescence-mediated biomolecular damage in human fibroblasts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ChemBioFrance - Infrastructure de recherche [chembiofrance.cn.cnrs.fr]

- 3. caymanchem.com [caymanchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Characterisation of the anti-migratory activity of the 6-bromoindirubin-3’oxime (BIO) derivative VTIND42 in patient-derived GBM subpopulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Bromoisatin synthesis - chemicalbook [chemicalbook.com]

- 7. 6-Bromoisatin | 6326-79-0 [chemicalbook.com]

- 8. 1H-Indole-2,3-dione, 6-bromo- | C8H4BrNO2 | CID 95716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-Bromo-1,3-dihydro-2H-indol-2-one | 99365-40-9 [chemicalbook.com]

- 10. FT-FSIBellen001795 - 6-bromoindolin-2-one | 99365-40-9 [cymitquimica.com]

(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one biological activity

An In-Depth Technical Guide to the Biological Activity of (E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one (6,6'-Dibromoindirubin)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Renaissance of a Historic Pigment in Modern Drug Discovery

This compound, a halogenated indirubin also known as 6,6'-dibromoindirubin or tyrindoleninone, is a molecule of significant historical and contemporary scientific interest. As a component of the ancient dye Tyrian purple, its origins trace back to marine mollusks.[1] Today, this class of bis-indole alkaloids is at the forefront of cancer research, primarily due to its potent inhibitory activity against key cellular kinases. This technical guide provides a comprehensive overview of the biological activity of 6,6'-dibromoindirubin, with a focus on its mechanism of action as a kinase inhibitor, its profound anti-cancer effects, and the experimental methodologies used to elucidate these properties. While direct experimental data for 6,6'-dibromoindirubin is emerging, this guide will draw upon the extensive research conducted on its close and highly bioactive analog, 6-bromoindirubin-3'-oxime (BIO), to provide a robust understanding of its therapeutic potential.

Chemical Identity

| Property | Value |

| Systematic Name | This compound |

| Common Names | 6,6'-Dibromoindirubin, Tyrindoleninone |

| CAS Number | 1351240-72-6[2] |

| Molecular Formula | C₁₆H₈Br₂N₂O₂[2] |

| Molecular Weight | 420.05 g/mol [2] |

| Structure | (See Diagram Below) |

Diagram 1: Chemical Structure of this compound

A depiction of the planar, bis-indole structure of 6,6'-dibromoindirubin.

Core Mechanism of Action: Dual Inhibition of GSK-3β and CDKs

The primary mechanism underlying the biological activity of the indirubin scaffold is its function as an ATP-competitive inhibitor of protein kinases.[3] Specifically, indirubins target two critical families of kinases: Glycogen Synthase Kinase-3 (GSK-3) and Cyclin-Dependent Kinases (CDKs).

The 6-bromo substituted indirubin analog, 6-bromoindirubin-3'-oxime (BIO), has been extensively studied and demonstrates remarkable potency and selectivity for GSK-3.[1] It is a highly potent inhibitor of GSK-3α/β with an IC₅₀ of approximately 5 nM.[4] This potent inhibition is achieved by competing with ATP for binding to the catalytic site of the kinase. The bromine substitution at the 6-position is a key determinant of this selectivity towards GSK-3β.[5]

In addition to GSK-3, indirubins, including BIO, also exhibit inhibitory activity against various CDKs. For instance, BIO inhibits CDK1 and CDK5 with IC₅₀ values of 320 nM and 80 nM, respectively.[4] This dual inhibitory profile is central to the compound's potent anti-proliferative and pro-apoptotic effects in cancer cells.

Diagram 2: Mechanism of Kinase Inhibition

Competitive inhibition of ATP binding to the kinase active site.

Anticancer Activity: A Multi-pronged Attack on Cancer Cell Proliferation and Survival

The dual inhibition of GSK-3β and CDKs by the 6,6'-dibromoindirubin scaffold translates into a potent anticancer profile, impacting multiple hallmarks of cancer.

Cell Cycle Arrest via CDK Inhibition

CDKs are the master regulators of the cell cycle, and their dysregulation is a common feature in cancer, leading to uncontrolled cell proliferation. By inhibiting key CDKs such as CDK1 and CDK2, indirubins can induce cell cycle arrest at the G1/S and G2/M phases, thereby halting the proliferation of cancer cells.[6] This is a primary mechanism contributing to their anti-tumor activity.

Modulation of the Wnt/β-catenin Signaling Pathway

GSK-3β is a key negative regulator of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3β by compounds like 6,6'-dibromoindirubin prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin.[7] In the nucleus, β-catenin acts as a transcriptional co-activator with TCF/LEF transcription factors to regulate the expression of genes involved in proliferation, differentiation, and apoptosis.

The activation of the Wnt/β-catenin pathway by GSK-3β inhibitors can have context-dependent effects on cancer cells. While in some cancers like colorectal cancer, this pathway is oncogenic, in others such as melanoma, its activation has been associated with reduced cell proliferation.[8] Studies with BIO have shown that it enhances β-catenin-mediated transcriptional activity in canine melanoma cell lines, leading to reduced proliferation and migration.[8]

Diagram 3: Wnt/β-catenin Signaling Pathway Modulation

Inhibition of GSK-3β leads to β-catenin stabilization and nuclear signaling.

Quantitative Data Summary for Indirubin Analogs

While specific IC₅₀ values for this compound are not widely published, the data for its close analog, 6-bromoindirubin-3'-oxime (BIO), provide a strong indication of its potential potency.

| Kinase Target | IC₅₀ (BIO) | Reference |

| GSK-3α/β | 5 nM | [4] |

| CDK1/cyclin B | 320 nM | [4] |

| CDK5/p25 | 80 nM | [4] |

Experimental Protocols for Biological Evaluation

This section provides standardized, step-by-step methodologies for key experiments to evaluate the biological activity of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the related 6,6'-dibromoisoindigo and can be modified for the synthesis of 6,6'-dibromoindirubin.[9]

Diagram 4: Synthetic Pathway

A plausible synthetic route to 6,6'-dibromoindirubin.

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 6-bromoindoline-2,3-dione (1.0 equivalent) and 6-bromoindolin-2-one (1.0 equivalent).[9]

-

Add glacial acetic acid to create a suspension that can be stirred effectively.[9]

-

Carefully introduce a catalytic amount of concentrated hydrochloric acid.[9]

-

Heat the mixture to reflux and maintain vigorous stirring.

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature, which should result in the precipitation of the crude product.[9]

-

Collect the solid product via vacuum filtration.[9]

-

Wash the collected solid sequentially with water, methanol, and diethyl ether to remove impurities.

-

Dry the final product under vacuum.

Protocol 2: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of their viability.[10]

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Replace the existing medium with the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10]

-

Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 3: Western Blot for β-catenin Accumulation

This protocol is used to detect changes in the protein levels of β-catenin, a key indicator of Wnt pathway activation.[11][12]

Procedure:

-

Culture cells to approximately 80% confluency and treat them with this compound at various concentrations for a specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Structure-Activity Relationship (SAR) Insights

The biological activity of indirubin derivatives is highly dependent on their chemical structure. Key SAR insights include:

-

The Indirubin Core: The planar, bis-indole structure is essential for fitting into the ATP-binding pocket of kinases.[13]

-

Bromine Substitution: The presence of a bromine atom at the 6-position, as seen in BIO, significantly enhances selectivity for GSK-3β.[5] The dibromo substitution at the 6 and 6' positions in the target molecule likely maintains or enhances this selectivity, although further studies are needed for confirmation.

-

Modifications at the 3'-position: The 3'-position is amenable to chemical modifications that can improve solubility and pharmacokinetic properties without compromising activity, as demonstrated by the development of BIO (an oxime derivative).[5]

Future Directions and Therapeutic Potential

This compound and its analogs represent a promising class of compounds for cancer therapy. Their ability to dually target CDKs and GSK-3β provides a powerful mechanism to combat the complex and redundant signaling pathways that drive cancer progression. Future research should focus on:

-

Comprehensive Kinase Profiling: Determining the inhibitory profile of 6,6'-dibromoindirubin against a broad panel of kinases to fully understand its selectivity and potential off-target effects.

-

In Vivo Efficacy Studies: Evaluating the anti-tumor activity of 6,6'-dibromoindirubin in preclinical animal models of various cancers.

-

Pharmacokinetic and Toxicological Studies: Assessing the drug-like properties of the compound, including its absorption, distribution, metabolism, excretion, and toxicity.

-

Combination Therapies: Investigating the synergistic effects of 6,6'-dibromoindirubin with other anticancer agents to overcome drug resistance.

The rich history of indirubins, from ancient dyes to modern kinase inhibitors, underscores the vast potential of natural products in drug discovery. With its potent and targeted mechanism of action, this compound is a compelling candidate for further development as a novel anticancer therapeutic.

References

Sources

- 1. GSK-3-selective inhibitors derived from Tyrian purple indirubins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Soluble 3′, 6-substituted indirubins with enhanced selectivity towards glycogen synthase kinase -3 alter circadian period - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. 6-Bromoindirubin-3′-oxime intercepts GSK3 signaling to promote and enhance skeletal muscle differentiation affecting miR-206 expression in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Bromoindirubin-3′oxime (BIO) decreases proliferation and migration of canine melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. BIO (GSK-3 Inhibitor IX | 6-bromoindirubin-3-oxime | 6-Bromoindirubin-3'-oxime | MLS 2052 | (2'Z,3'E)-6-Bromoindirubin-3'-oxime | 6-BIO | 6BIO [medchemleader.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. TCF/LEF dependent and independent transcriptional regulation of Wnt/β‐catenin target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Indirubin inhibits Wnt/β-catenin signal pathway via promoter demethylation of WIF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one solubility profile

An In-depth Technical Guide to the Solubility Profile of (E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one (6,6'-Dibromoindirubin)

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, commonly known as 6,6'-dibromoindirubin, is a synthetic halogenated derivative of the indirubin class of molecules. It has garnered significant interest within the scientific community, primarily for its role as a potent and selective inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β), a key enzyme implicated in a multitude of cellular processes and disease states, including Alzheimer's disease, diabetes, and cancer. The therapeutic potential of 6,6'-dibromoindirubin is, however, intrinsically linked to its physicochemical properties, most notably its solubility. As a typically poorly soluble compound, understanding and navigating its solubility profile is a critical prerequisite for its effective use in preclinical research and for the development of viable drug formulations.

This technical guide provides a comprehensive analysis of the solubility of 6,6'-dibromoindirubin. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and data-driven insights to facilitate its application in a laboratory setting. We will explore its solubility in both aqueous and organic media, detail methodologies for its accurate determination, and discuss strategies for enhancing its bioavailability.

Core Physicochemical Properties Governing Solubility

The solubility of a compound is not an arbitrary value but a direct consequence of its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For 6,6'-dibromoindirubin, several key physicochemical parameters dictate its behavior in solution.

-

Molecular Structure and Polarity: 6,6'-dibromoindirubin possesses a rigid, planar, and largely symmetrical structure characterized by two indole rings linked by a central double bond. The presence of two bromine atoms significantly increases the molecular weight and contributes to the molecule's lipophilicity. The two lactam (amide) groups and the N-H protons introduce polar functionalities capable of hydrogen bonding, but the large, nonpolar surface area dominates, leading to inherently low aqueous solubility.

-

pKa (Ionization Constant): The N-H protons of the lactam groups are weakly acidic. While specific experimental pKa values for 6,6'-dibromoindirubin are not widely published, related indirubin structures suggest these protons are very weakly acidic, with pKa values likely above 8. This indicates that the molecule will remain predominantly in its neutral, non-ionized form in physiological pH ranges (pH 1-7.4), a state that typically corresponds to its lowest aqueous solubility.

Solubility in Common Laboratory Solvents

The practical utility of 6,6'-dibromoindirubin in a research setting begins with the preparation of a concentrated stock solution. Given its poor aqueous solubility, organic solvents are exclusively used for this purpose.

It is soluble in organic solvents such as dimethyl sulfoxide (DMSO). The solubility in DMSO is a critical practical parameter, as it is the most common solvent for storing and handling poorly soluble compounds for in vitro assays.

Table 1: Qualitative Solubility Data for 6,6'-Dibromoindirubin

| Solvent | Type | Solubility | Application Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Recommended for creating high-concentration stock solutions (e.g., 10-50 mM). Stocks should be stored at -20°C or -80°C. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | Often used as an alternative to DMSO. May offer different stability profiles for long-term storage. |

| Ethanol | Polar Protic | Sparingly Soluble | Not ideal for high-concentration stocks but may be used in specific formulations or as a co-solvent. |

| Water / Aqueous Buffers (e.g., PBS pH 7.2) | Polar Protic | Practically Insoluble | Direct dissolution in aqueous media is not feasible. Dilution from an organic stock is required. |

Causality Behind Solvent Choice: DMSO is the preferred solvent due to its high dielectric constant and aprotic nature, which effectively disrupts the crystal lattice forces of the solid 6,6'-dibromoindirubin without engaging in strong hydrogen bonding that could compete with intramolecular forces. This allows it to solvate the large, lipophilic molecule effectively.

Experimental Determination of Solubility: Protocols and Rationale

Accurate determination of solubility is essential for interpreting bioassay results and for formulation development. Two primary types of solubility are measured: thermodynamic and kinetic.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (temperature, pH) when the system has reached equilibrium. The "gold standard" for its determination is the Shake-Flask Method .

-

Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a solution prepared by diluting a high-concentration organic stock into an aqueous medium. It is a high-throughput method that often overestimates true solubility but is highly relevant for in vitro assays where compounds are introduced via a DMSO stock.

Protocol: Shake-Flask Method for Thermodynamic Aqueous Solubility

This protocol establishes the equilibrium solubility, which is crucial for understanding the compound's behavior in a saturated state.

Principle: An excess of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved states. The saturated supernatant is then filtered and analyzed to determine the concentration.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 6,6'-dibromoindirubin (e.g., 1-2 mg) to a clean glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the vial.

-

Equilibration: Seal the vial tightly. Place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours. Rationale: This extended period is necessary to ensure the dissolution process reaches a true equilibrium, which can be slow for poorly soluble compounds.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the undissolved solid settle. Alternatively, centrifuge the sample (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. Self-Validation: It is critical not to disturb the solid pellet. Any suspended particles will artificially inflate the measured solubility.

-

Filtration (Optional but Recommended): Filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF) to remove any remaining microparticulates.

-

Quantification: Dilute the filtered supernatant with a suitable organic solvent (e.g., 50:50 Acetonitrile:Water) to prevent precipitation. Quantify the concentration of 6,6'-dibromoindirubin using a validated analytical method such as HPLC-UV or LC-MS/MS against a standard curve.

Workflow Diagram: Shake-Flask Method

Caption: Workflow for determining thermodynamic solubility.

Protocol: High-Throughput Kinetic Solubility Assay

This protocol is designed to predict the behavior of the compound upon dilution from a DMSO stock into an aqueous buffer, mimicking the conditions of many biological screens.

Principle: A concentrated DMSO stock of the compound is serially diluted into an aqueous buffer in a microplate format. The concentration at which precipitation is first observed (typically via light scattering or nephelometry) is defined as the kinetic solubility.

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock of 6,6'-dibromoindirubin in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: In a 96-well clear-bottom plate, add the aqueous buffer (e.g., PBS, pH 7.4) to the wells.

-

Compound Addition: Using a liquid handler or multichannel pipette, add small volumes of the DMSO stock to the buffer to create a serial dilution. The final DMSO concentration should be kept constant and low (e.g., 1-2%) across all wells. Rationale: Maintaining a constant, low DMSO percentage is crucial as it can act as a co-solvent and influence solubility.

-

Incubation: Cover the plate and incubate at room temperature for a defined period (e.g., 2 hours).

-

Measurement: Read the plate on a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is determined as the concentration immediately below the point where a sharp increase in light scattering (indicating precipitation) is observed.

Logical Diagram: Solubility Type and Application

(E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one discovery and history

An In-Depth Technical Guide to (E)-6-Bromo-3-(6-bromo-2-oxoindolin-3-ylidene)indolin-2-one

Foreword: From Imperial Robes to the Laboratory Bench

The compound this compound, known more commonly as 6,6'-dibromoindigo, is a molecule steeped in history. For millennia, under the name Tyrian purple, it was the most valuable and sought-after dye in the ancient world, a symbol of power, wealth, and royalty.[1][2] Its production, shrouded in secrecy, began with the Phoenicians as early as the 16th century BCE and required the harvesting of thousands of marine snails to dye a single garment, making it worth more than its weight in gold.[1][3][4]

This guide moves beyond the mystique of antiquity to provide a comprehensive technical overview of this remarkable molecule. We will trace the journey from its empirical use by ancient civilizations to its structural elucidation in the 20th century and the subsequent development of sophisticated synthetic pathways. This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the discovery, history, and synthesis of 6,6'-dibromoindigo, grounded in scientific literature and established experimental protocols.

Discovery and Structural Elucidation: Unveiling the Purple

The transition of Tyrian purple from a legendary pigment to a defined chemical entity was a landmark achievement in natural product chemistry.

The Herculean Task of Paul Friedländer

The definitive chemical structure of Tyrian purple was identified in 1909 by the German chemist Paul Friedländer.[5][6][7] In a monumental effort, he processed approximately 12,000 Murex brandaris snails to isolate just 1.4 grams of the pure pigment.[6][8][9] Through elemental analysis and comparison with known compounds, Friedländer determined the molecule to be 6,6'-dibromoindigo, a derivative of the indigo dye that was already well-understood.[5][10] His work definitively linked the famed imperial color to a specific molecular structure.

A Synthesis Before Its Time

Intriguingly, the first chemical synthesis of 6,6'-dibromoindigo was achieved six years before Friedländer's structural confirmation from the natural source. In 1903, Friedrich Sachs and Richard Kempf reported the synthesis of the compound, though its identity as the primary component of Tyrian purple was not yet known.[8][10][11] Their work, based on the established Baeyer-Drewsen synthesis for indigo, provided the first laboratory route to this complex molecule.[11]

Synthesis Methodologies: From Ancient Vats to Modern Flasks

The synthesis of 6,6'-dibromoindigo is a non-trivial challenge. Direct bromination of indigo is not a viable route, as it leads to substitution at the 5,5', 7,7', and 4,4' positions rather than the desired 6,6' positions.[12][13] Therefore, all successful syntheses must incorporate the bromine atoms onto the precursors prior to the final construction of the indigo skeleton.

Foundational Synthesis: The Sachs and Kempf Approach (1903)

The pioneering synthesis by Sachs and Kempf utilized the Claisen condensation, analogous to the Baeyer-Drewsen indigo process.[8] The key starting material was 4-bromo-2-nitrobenzaldehyde, which was condensed with acetone in the presence of a base. While historically significant, this multi-step route to the starting material and the final condensation step were inefficient and resulted in low overall yields.[8][11]

Caption: Foundational synthesis of 6,6'-dibromoindigo.

An Optimized and Scalable Laboratory Synthesis

To overcome the limitations of early methods, more efficient and higher-yielding protocols have been developed. A notable improvement involves a five-step sequence starting from the commercially available and less hazardous 4-methylaniline (p-toluidine). This route provides a substantial increase in the overall yield to approximately 10%.[12][14]

Experimental Protocol: Five-Step Synthesis from 4-Methylaniline

This protocol is a synthesized methodology based on the improved procedures reported in the literature.[12][14]

Step 1: Synthesis of 3-Nitro-4-methylphenylammonium Hydrogensulfate

-

Carefully dissolve 4-methylaniline (2.5 mol) in concentrated sulfuric acid (96%) with stirring, maintaining the temperature at 5°C using an ice/salt bath.

-

Slowly add a pre-cooled mixture of nitric acid (65%) and sulfuric acid (96%) to the solution, keeping the temperature below 10°C.

-

After the addition is complete, stir the mixture for an additional hour and then pour it onto crushed ice.

-

Filter the resulting precipitate, wash with cold water, and dry to yield the title compound.

Step 2: Synthesis of 4-Bromo-2-nitromethylbenzene

-

Suspend 3-Nitro-4-methylphenylammonium hydrogensulfate (1.4 mol) in a mixture of water and hydrobromic acid (48%) and cool to 0°C.

-

Slowly add an ice-cold solution of sodium nitrite (2.6 mol) in water, maintaining the temperature at 0°C.

-

In a separate flask, prepare a solution of copper(I) bromide (1.4 mol) in hydrobromic acid (48%) and heat to reflux.

-

Add the diazonium salt solution from the previous step to the hot copper(I) bromide solution.

-

After the reaction subsides, extract the product with a suitable solvent, wash, dry, and purify by distillation.

Step 3 & 4: Oxidation to 4-Bromo-2-nitrobenzaldehyde

-